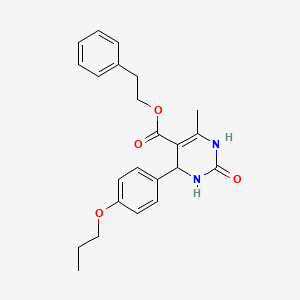![molecular formula C19H16N2OS2 B4982720 6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B4982720.png)
6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a benzimidazole ring, and it is substituted with a 4-(methylsulfanyl)phenyl group and two methyl groups
Vorbereitungsmethoden
The synthesis of 6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors.
Formation of the Benzimidazole Ring: The benzimidazole ring can be formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Coupling of the Rings: The thiazole and benzimidazole rings are then coupled together through a condensation reaction.
Introduction of Substituents: The 4-(methylsulfanyl)phenyl group and methyl groups are introduced through substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the sulfur atom, leading to the formation of reduced derivatives.
Condensation: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Wirkmechanismus
The mechanism of action of 6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effect. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,7-DIMETHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE include other thiazole-benzimidazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Some examples of similar compounds are:
Thiazole-Benzimidazole Derivatives: Compounds with different substituents on the thiazole or benzimidazole rings.
Thiadiazole Derivatives: Compounds with a thiadiazole ring instead of a thiazole ring.
Benzothiazole Derivatives: Compounds with a benzothiazole ring instead of a benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and benzimidazole rings, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2E)-6,7-dimethyl-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-11-8-15-16(9-12(11)2)21-18(22)17(24-19(21)20-15)10-13-4-6-14(23-3)7-5-13/h4-10H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEPNSNCISPGFO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=C(C=C4)SC)/SC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-[(4-fluorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4982640.png)

![N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)

![2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol](/img/structure/B4982685.png)
![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4982708.png)
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]imidazole;oxalic acid](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)

![5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4982742.png)
![methyl (4Z)-4-[(2-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4982744.png)

